5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole
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Overview
Description
5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 4-methylbenzoyl group and a pentafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole typically involves the reaction of 4-methylbenzoyl chloride with a thiazole derivative under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoyl chloride: A precursor in the synthesis of the target compound.
Pentafluoroethyl thiazole: A structurally related compound with similar reactivity.
Benzoyl thiazole derivatives: Compounds with similar core structures but different substituents
Uniqueness
5-(4-Methylbenzoyl)-4-pentafluoroethyl-1,3-thiazole is unique due to the presence of both a 4-methylbenzoyl group and a pentafluoroethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H8F5NOS |
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Molecular Weight |
321.27 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C13H8F5NOS/c1-7-2-4-8(5-3-7)9(20)10-11(19-6-21-10)12(14,15)13(16,17)18/h2-6H,1H3 |
InChI Key |
DXDOXOGWBUETPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=CS2)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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